molecular formula C10H13N3O3 B7825683 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B7825683
M. Wt: 223.23 g/mol
InChI Key: ZDJSHWWUJHJKLZ-UHFFFAOYSA-N
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Description

5-Methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting with the construction of the oxazole ring followed by the introduction of the pyrazole moiety. One common synthetic route involves the cyclization of a suitable precursor containing both the oxazole and pyrazole fragments. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as carboxylic acid and pyrazole allows for a wide range of chemical transformations.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can lead to the formation of carboxylic acid derivatives, while reduction can result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, this compound has shown potential in various assays and studies. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for further research and development.

Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new drugs or treatments for various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other materials. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific biological system and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Methyl-5-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

  • 3-Methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

  • 5-Methyl-4-[(2-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Uniqueness: The uniqueness of 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid lies in its specific structural features, such as the position of the methyl groups and the presence of the oxazole and pyrazole rings. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-methyl-4-[(5-methyl-3,4-dihydropyrazol-2-yl)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6-3-4-13(11-6)5-8-7(2)16-12-9(8)10(14)15/h3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJSHWWUJHJKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(CC1)CC2=C(ON=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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